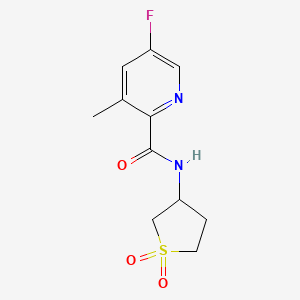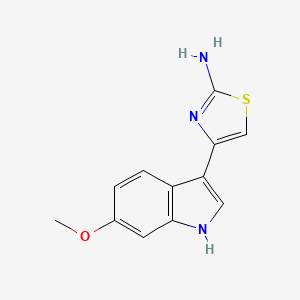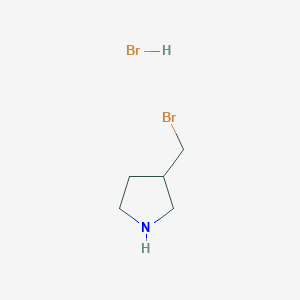
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23F3N4O and its molecular weight is 428.459. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Apoptosis Induction
Research has identified a series of compounds, including naphthalen-4-yl)(phenyl)methanones, as potent inducers of apoptosis through proprietary cell- and caspase-based high-throughput screening assays. These compounds, such as (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, have demonstrated significant potency in inducing apoptosis in various cell lines, showcasing their potential in cancer research and therapy (Jiang et al., 2008).
Anticancer Activity
A novel naphthyridine derivative has shown promising anticancer activity in human malignant melanoma A375 cells through mechanisms involving necroptosis at low concentrations and apoptosis at high concentrations. This highlights its potential as a chemical substance for melanoma treatment and underlines the importance of naphthyridine derivatives in oncological research (Kong et al., 2018).
Radioligand Development for PET Imaging
Carbon-11-labeled aminoalkylindole derivatives have been developed as potential cannabinoid receptor radioligands for PET imaging, specifically aimed at alcohol abuse studies. Such compounds offer a valuable tool for understanding the neurochemical mechanisms underlying substance abuse and addiction (Gao et al., 2014).
Material Science Applications
In material science, naphthalene-ring containing compounds have been utilized to create thermally stable polyamides. These novel polyamides exhibit good solubility and thermal stability, making them suitable for advanced materials applications, such as in electronics and aerospace (Mehdipour‐Ataei et al., 2005).
Chemical Synthesis Innovations
The research has also focused on the synthesis of novel compounds through various chemical reactions, including rearrangements and intramolecular rearrangements, highlighting the versatility of naphthyridine derivatives in synthetic chemistry. These studies contribute to the development of new synthetic methodologies and the discovery of new compounds with potential applications across different fields of chemistry and pharmacology (Chang et al., 2006; Jing et al., 2018).
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O/c1-14-8-10-30(11-9-14)22(31)19-13-27-21-18(7-6-15(2)28-21)20(19)29-17-5-3-4-16(12-17)23(24,25)26/h3-7,12-14H,8-11H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFHQNNVVUVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(F)(F)F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2989553.png)
![N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide](/img/structure/B2989555.png)
![Tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![(Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide](/img/structure/B2989557.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2989558.png)
![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)